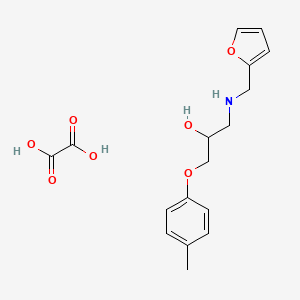
1-(4,4-Difluorocyclohexyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for “1-(4,4-Difluorocyclohexyl)propan-1-one” is 1S/C9H14F2O/c1-2-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3 . This indicates that the molecule consists of a cyclohexyl ring with two fluorine atoms at the 4,4-positions, and a propanone group attached to the cyclohexyl ring .Physical And Chemical Properties Analysis
“1-(4,4-Difluorocyclohexyl)propan-1-one” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Conformational Studies and Chemical Properties
Research on difluorocyclohexane derivatives, such as 1,1-difluorocyclohexane, has focused on understanding their conformational properties and reactivity. Studies on gem-fluorocyclohexanes, including analysis of rates of ring inversion and conformational equilibria, have provided insights into the influence of fluorine atoms on the structure and stability of these compounds. Such research helps in elucidating the fundamental chemical properties of difluorocyclohexyl derivatives and their potential applications in material science and organic synthesis (Spassov et al., 1967).
Photophysical and Photochemical Investigations
Photophysical studies of chalcone derivatives and photochemical reactions of related compounds have explored the interactions and transformations these molecules undergo under specific conditions. For instance, investigations into the photophysics of chalcone derivatives have shed light on the vibronic interactions and photophysical behaviors of these molecules, offering potential pathways for developing new optical materials (Bangal et al., 1996).
Crystal Structure and Molecular Docking
The crystal structure analysis of specific difluorocyclohexyl derivatives provides essential data on molecular geometry, conformation, and intermolecular interactions. Such information is crucial for the design and development of new compounds with desired properties. Additionally, molecular docking studies, as performed on certain pyrazoline derivatives, help in understanding the potential biological activity and interaction with biological targets, thereby aiding in drug discovery processes (Gandhi et al., 2019).
Synthetic Applications and New Methodologies
Research into the synthesis and reactivity of difluorocyclohexyl derivatives has led to the development of new synthetic methodologies. This includes the design and synthesis of novel compounds with potential applications in drug discovery, as evidenced by the development of 1-amino-4,4-difluorocyclohexanecarboxylic acid as a building block for pharmacologically relevant molecules (Mykhailiuk et al., 2013).
Safety and Hazards
The safety information for “1-(4,4-Difluorocyclohexyl)propan-1-one” indicates that it may be hazardous. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H227, H315, H319, and H335, indicating that it is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-(4,4-difluorocyclohexyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O/c1-2-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTFXYLNBJVHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Difluorocyclohexyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(3-ethylphenyl)acetamide](/img/structure/B2628942.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2628946.png)

![Methyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2628949.png)

![N-butyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2628952.png)




![2-Chloro-N-[[4-(trifluoromethyl)thiophen-2-yl]methyl]propanamide](/img/structure/B2628962.png)
![N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide](/img/structure/B2628963.png)
![2,2-dimethyl-N-[4-(4-propan-2-yloxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2628964.png)